molecular formula C23H16O3 B11404662 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11404662
M. Wt: 340.4 g/mol
InChI Key: GMCILVHUEICTDP-UHFFFAOYSA-N
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Description

4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core substituted with a naphthyl group and two methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is often carried out in the presence of anhydrous tetra-n-butylammonium fluoride (TBAF) and N,N-dimethylformamide (DMF) as the solvent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, as a neuropeptide Y Y5 receptor antagonist, the compound binds to the receptor and inhibits its activity, which can modulate various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of both furochromene and naphthyl groups This combination of structural features imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

4,9-dimethyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C23H16O3/c1-13-9-19-22(14(2)10-20(24)26-19)23-21(13)18(12-25-23)17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3

InChI Key

GMCILVHUEICTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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